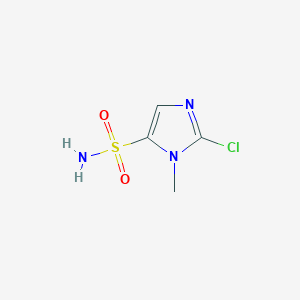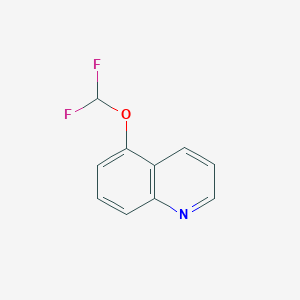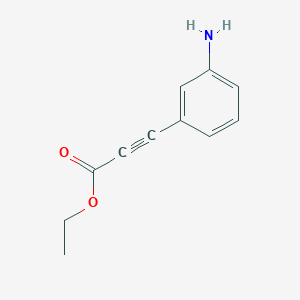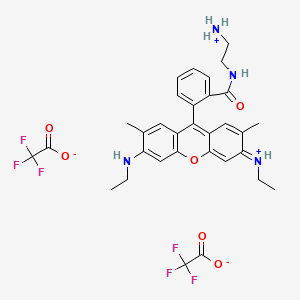![molecular formula C6H12ClF2NO B1435921 2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride CAS No. 2097933-47-4](/img/structure/B1435921.png)
2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
“2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride” is a synthetic compound that belongs to the family of pyrrolidine derivatives. It is commonly used in research laboratories as a reagent and as a building block in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of pyrrolidine with difluoroacetaldehyde dimethyl acetal, in the presence of hydrochloric acid. The product is then isolated and purified by recrystallization.Molecular Structure Analysis
The molecular formula of “this compound” is C6H12ClF2NO. The InChI code is 1S/C6H11F2NO.ClH/c1-10-6(7,8)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Methoxylated Pyrrolidines : Research indicates that alkaline methoxide in methanol can be used to synthesize 5-methoxylated 3-pyrrolin-2-ones, useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Ultrasound-Promoted Synthesis in Aqueous Medium : Studies have shown that ultrasound can accelerate the synthesis of pyrrolidin-2-ones, which are significant in CNS as nootropic drugs. This method aligns with goals for environmentally sustainable processes (Franco et al., 2012).
- Bioactive Pyrrolidine Derivatives Synthesis : Research into the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide has been explored for potential antibacterial and antimycobacterial activities (Belveren et al., 2018).
Applications in Medicinal Chemistry
- Synthesis of Antiinflammatory Agents : A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was synthesized, showing potential as antiinflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
- Neuronal Nicotinic Acetylcholine Receptors Imaging : Synthesis of radioligands for in vivo studies of neuronal nicotinic acetylcholine receptors (nAChRs) has been reported using derivatives of pyrrolidine, indicating their importance in neurological research (Kassiou et al., 1997).
Other Applications
- Synthesis of Polymethine Dyes : Research on the boron difluoride complex of pyrrolidine derivatives has led to the creation of polymethine dyes with significant spectral luminescent behavior, demonstrating the chemical versatility of pyrrolidine compounds (Gerasov et al., 2008).
- Synthesis of Marine Natural Products : Efforts to synthesize marine natural products like pyrrolidine-2,5-dicarboxylic acid from proline derivatives showcase the role of pyrrolidine compounds in natural product synthesis (Sunilkumar et al., 2003).
Wirkmechanismus
Target of Action
It has been found to possess biological activity and shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Mode of Action
Given its inhibitory effect on acetylcholinesterase, it can be inferred that the compound may bind to the active site of the enzyme, preventing the breakdown of acetylcholine.
Biochemical Pathways
Considering its inhibitory effect on acetylcholinesterase, it can be inferred that the compound affects the cholinergic pathway, leading to an increase in acetylcholine levels.
Result of Action
Given its inhibitory effect on acetylcholinesterase, it can be inferred that the compound leads to an increase in acetylcholine levels, which could have various effects depending on the specific cellular context.
Biochemische Analyse
Biochemical Properties
2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride has been found to possess biological activity, particularly in inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition suggests that the compound may interact with the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby affecting neurotransmission. Additionally, the compound has shown anticonvulsant activity, indicating its potential interaction with other biomolecules involved in neuronal signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied. It has been observed to influence cell function by modulating cell signaling pathways and gene expression. For instance, the inhibition of acetylcholinesterase by this compound can lead to increased levels of acetylcholine, which in turn can affect cellular metabolism and signaling pathways. Furthermore, its anticonvulsant properties suggest that it may impact ion channels and neurotransmitter receptors, thereby influencing neuronal activity and cellular communication.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase. The compound likely binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This binding interaction is crucial for its biological activity, as it leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound’s anticonvulsant activity may involve modulation of ion channels and neurotransmitter receptors, although the exact molecular mechanisms remain to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and exhibits anticonvulsant activity without significant adverse effects. At higher doses, toxic effects may be observed, including potential neurotoxicity and disruption of normal cellular functions. Threshold effects have been noted, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of acetylcholinesterase suggests its involvement in the cholinergic pathway, affecting the metabolism of acetylcholine.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely transported across cell membranes via specific transporters, allowing it to reach its target sites, such as the active site of acetylcholinesterase. Its distribution within tissues may also be affected by binding proteins that facilitate its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the synaptic cleft, for example, is essential for its inhibition of acetylcholinesterase and subsequent effects on cholinergic transmission.
Eigenschaften
IUPAC Name |
2-[difluoro(methoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-10-6(7,8)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUVDMLSUHCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1435841.png)
![Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435843.png)

![2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile](/img/structure/B1435846.png)






![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)

